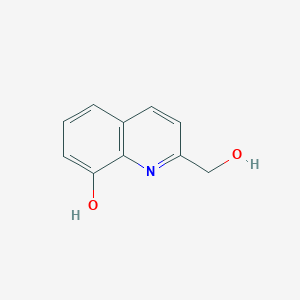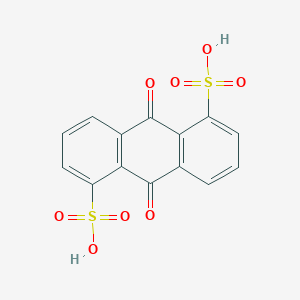
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-
Overview
Description
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, also known as Anthraquinone-1,5-disulfonic Acid Disodium Salt, is a chemical compound with the molecular formula C14H6Na2O8S2 . It is often used in the form of a disodium salt .
Synthesis Analysis
The synthesis of Anthraquinone-1,5-disulfonic acid and similar compounds involves disulfonation under conditions similar to those for monosulfonation, except for an increased concentration of SO3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC2=C (C (=C1)S (=O) (=O) [O-])C (=O)C3=C (C2=O)C (=CC=C3)S (=O) (=O) [O-]. [Na+]. [Na+] .Physical And Chemical Properties Analysis
This compound is a crystalline powder . It has a molecular weight of 412.294 g/mol . The compound is purum with an assay of ≥97.0% (HPLC) . It is soluble in water at a concentration of 10 mg/mL .Scientific Research Applications
Synthesis of Fluorescent Nanoscale Salts/Metal–Organic Frameworks for Live-Cell Imaging : The reaction involving disulfonic acid, including 1,5-naphthalenedisulfonic acid, and various pyridine analogues results in the formation of salts/metal–organic frameworks (MOFs) with potential applications in live-cell imaging (U. Singh et al., 2018).
Antipsoriatic Compounds Synthesis : Novel series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, synthesized from 1,5-Anthracenedisulfonic acid, show potential in enzyme inhibitory and antiproliferative activities, which could be significant in antipsoriatic drug development (K. Müller & H. Prinz, 1997).
Development of Metal–Organic Complexes : The use of 1,5-Anthracenedisulfonic acid derivatives in synthesizing various metal–organic complexes showcases its importance in forming supramolecular architectures with potential applications in magnetic and luminescent properties (Jun-jie Wang et al., 2015).
Selective Sulfurization in Organic Synthesis : The compound is utilized in reactions leading to the selective sulfurization of olefins, indicating its significance in synthetic organic chemistry (W. Andō et al., 1990).
Synthesis of Organic Opto-Electronic Materials : Its derivatives serve as intermediates in the synthesis of organic opto-electronic materials, highlighting its role in materials science and engineering (Shi-jun Zheng, 2005).
Development of Cytotoxic Agents for Cancer Therapy : Derivatives of 1,5-Anthracenedisulfonic acid have been explored for their potential in overcoming drug resistance in cancer therapy, particularly in the context of anthracene-9,10-dione derivatives (Supranee Sangthong et al., 2013).
Synthesis and Study of Luminescent Coordination Polymers : The compound's derivatives are used in synthesizing coordination polymers with strong photoluminescence, suitable for sensing nitroaromatic compounds (Neetu Singh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
9,10-dioxoanthracene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBHAGJSKTDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059448 | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
CAS RN |
117-14-6 | |
| Record name | 9,10-Dihydro-9,10-dioxo-1,5-anthracenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthraquinone-1,5-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Disulfoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dioxoanthracene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-ANTHRAQUINONE-1,5-DISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5461Q8F687 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
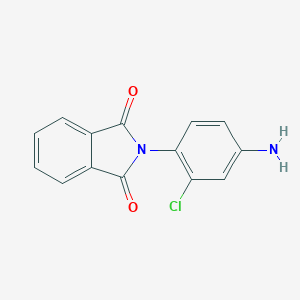
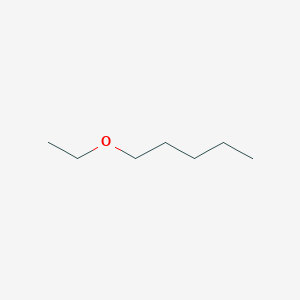
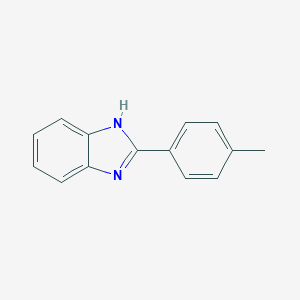
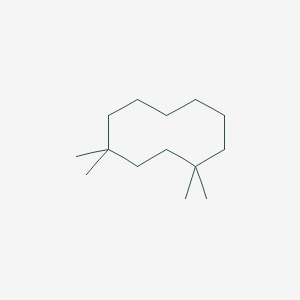
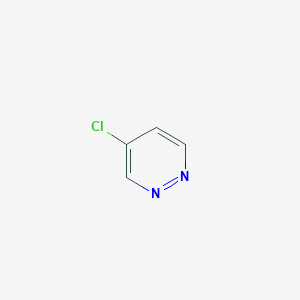
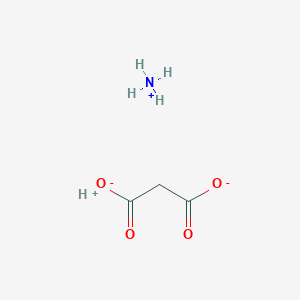
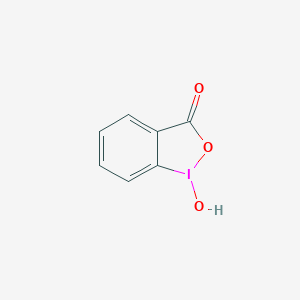
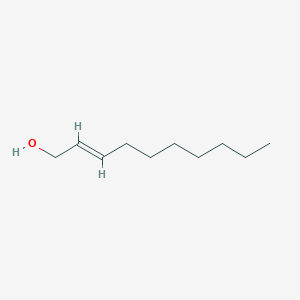
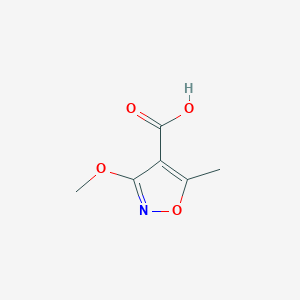
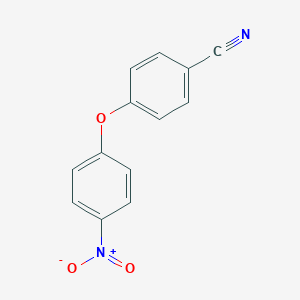
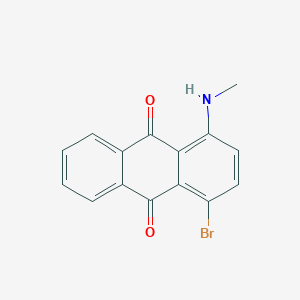
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
